[4-(3-Bromophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone
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Overview
Description
4-(3-Bromophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a bromophenyl group, a dihydropyrimido[1,2-a]benzimidazole core, and a phenylmethanone moiety. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone typically involves multi-step organic reactions One common method involves the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole coreThe final step involves the attachment of the phenylmethanone moiety through a Friedel-Crafts acylation reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions::
- Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.
- Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
- Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
- Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
- Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution can produce a variety of functionalized derivatives .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .
Biology: In biological research, benzimidazole derivatives, including this compound, are studied for their potential as antimicrobial, antiviral, and anticancer agents. Their ability to interact with biological macromolecules makes them valuable tools in drug discovery .
Medicine: In medicine, this compound is investigated for its therapeutic potential. Benzimidazole derivatives have shown promise in treating various diseases, including infections, cancer, and inflammatory conditions .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the function of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds::
- 4-(4-Bromophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone
- 4-(3-Chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone
- 4-(3-Fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone
Uniqueness: The uniqueness of 4-(3-Bromophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone lies in its specific substitution pattern and the presence of the bromophenyl group. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in unique interactions, such as halogen bonding, which can influence the compound’s binding affinity and selectivity for biological targets .
Properties
Molecular Formula |
C24H18BrN3O |
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Molecular Weight |
444.3 g/mol |
IUPAC Name |
[4-(3-bromophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]-phenylmethanone |
InChI |
InChI=1S/C24H18BrN3O/c1-15-21(23(29)16-8-3-2-4-9-16)22(17-10-7-11-18(25)14-17)28-20-13-6-5-12-19(20)27-24(28)26-15/h2-14,22H,1H3,(H,26,27) |
InChI Key |
AKLNFTWAEIPCCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=CC=C4)Br)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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